Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate

Lipophilicity Regioisomer comparison Drug-likeness

Researchers requiring regioisomerically pure cyanoacrylate building blocks for SAR studies face lipophilicity variability. Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate (CAS 1114823-95-8) provides a defined ortho-ethyl substitution pattern with LogP 2.63, 5 rotatable bonds, and TPSA 62.12 Ų, enabling precise steric and electronic profiling. • 95% purity powder from Enamine building block catalog • 1-5 day lead time; available in mg to g scales • Stored at RT; shipped ambient. Ideal for medicinal chemistry and agrochemical discovery.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B11821484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(2-ethylanilino)prop-2-enoate
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC=C(C#N)C(=O)OCC
InChIInChI=1S/C14H16N2O2/c1-3-11-7-5-6-8-13(11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3
InChIKeyOHYSSIQGPCWCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Cyano-3-(2-ethylanilino)prop-2-enoate: Identity, Class, and Procurement


Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate (CAS 1114823-95-8; MF C₁₄H₁₆N₂O₂; MW 244.29 g/mol) is a member of the 2-cyanoacrylate family bearing an ortho-ethyl-substituted anilino group at the 3-position of the acrylate backbone . The compound is supplied as a powder with 95% purity through the Enamine building block catalog (EN300-40518), distributed by Sigma-Aldrich and other vendors, and is classified for research and further manufacturing use only . Structurally, it features an (E)-configured enamine linkage connecting the 2-ethylaniline moiety to the α-cyano-α,β-unsaturated ester core, placing it within the broader class of α-cyanoacrylate derivatives investigated for herbicidal, fungicidal, and medicinal chemistry applications [1].

1 Ortho-ethyl anilino cyanoacrylate building block for SAR exploration
2 Available via Enamine/Sigma-Aldrich with 95% purity and defined lead time
3 Supports medicinal chemistry, agrochemical, and synthetic methodology research

Substitution Risks: Ethyl 2-Cyano-3-(2-ethylanilino)prop-2-enoate vs. In-Class Analogs


Substituting Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate with the unsubstituted anilino parent (MW 216.24 g/mol) or the 4-ethyl regioisomer is not risk-free because the position of the ethyl substituent on the aniline ring modulates lipophilicity, steric environment, and conformational flexibility in ways that can alter reactivity, binding, and physicochemical behavior . The ortho-ethyl substitution in the target compound produces a computed LogP of approximately 2.63, which is notably lower than the 4-ethyl isomer (XLogP3-AA = 3.5, a difference of ~0.87 log units) and distinct from the unsubstituted analog (XlogP ≈ 2.7), indicating that regioisomeric substitution patterns materially affect partition behavior and potentially membrane permeability or target engagement [1][2]. Furthermore, the ortho-ethyl group restricts the rotatable bond count to 5 versus 6 for the para isomer, which may influence conformational entropy upon binding [3]. These quantifiable physicochemical differences mean that in-class analogs cannot be assumed to perform interchangeably in biological assays, synthetic transformations, or formulation contexts without explicit experimental validation.

Target
Substitute Concern
Risk
Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate
4-Ethyl regioisomer: lipophilicity and rotatable bonds differ materially
Regioisomeric shift may alter membrane permeability and binding entropy
Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate
Unsubstituted anilino analog: lower MW and absence of ethyl group
Substitution may affect reactivity and ligand efficiency metrics

Quantitative Differentiation: Ethyl 2-Cyano-3-(2-ethylanilino)prop-2-enoate vs. Analogs


Lipophilicity Difference: Ortho vs. Para Regioisomers

The target compound (2-ethyl, ortho-substituted) exhibits a computed LogP of 2.63 (Chemscene), whereas the 4-ethyl (para) regioisomer (PubChem CID 17368465) has a computed XLogP3-AA of 3.5, yielding a ΔLogP of approximately –0.87 log units [1]. For context, the unsubstituted phenyl analog (no ethyl group) has an XlogP of ~2.7 [2]. This means the ortho-ethyl compound is less lipophilic than the para isomer by nearly one log unit, an effect consistent with steric shielding of the ethyl group's hydrophobic contribution when positioned ortho to the enamine linkage.

Lipophilicity Shift Reported
ΔLogP ≈ –0.87 (ortho vs para)
Regioisomeric lipophilicity difference may affect permeability
Computed properties; experimental verification needed
Lipophilicity Regioisomer comparison Drug-likeness

Conformational Flexibility: Rotatable Bond Counts

The target compound has 5 computed rotatable bonds (Chemscene), whereas the 4-ethyl regioisomer has 6 rotatable bonds (PubChem) [1]. The unsubstituted phenyl analog also has 5 rotatable bonds [2]. The additional rotatable bond in the para isomer arises because the ethyl group at the 4-position has greater rotational freedom, while ortho substitution sterically restricts the ethyl group's conformational space. This difference may affect the entropy penalty upon binding to biological targets or participating in organized assemblies.

Conformational Flexibility Reported
5 vs 6 rotatable bonds (ortho vs para)
Reduced entropy penalty may influence binding
Computed; requires binding assay validation
Conformational analysis Rotatable bonds Entropy

Drug-Likeness: Molecular Weight and Polar Surface Area

The target compound (MW 244.29 Da, TPSA 62.12 Ų) shares an essentially identical TPSA with the unsubstituted phenyl analog (MW 216.24 Da, PSA 62.12 Ų) and the 4-ethyl isomer (MW 244.29 Da, TPSA 62.1 Ų), but the addition of the ethyl group increases molecular weight by 28.05 Da relative to the unsubstituted parent [1][2]. All three compounds fall within Lipinski's rule-of-five space (MW < 500, TPSA < 140 Ų, HBD ≤ 1, HBA ≤ 4), but the higher MW of the ethyl-substituted compounds reduces ligand efficiency metrics compared to the parent scaffold when normalized for potency.

Drug-Likeness Parameters Reported
MW 244.29 Da, TPSA 62.12 Ų; +28.05 Da vs parent
Ligand efficiency trade-off vs unsubstituted analog
Within Lipinski space; potency-normalized comparison needed
Drug-likeness Molecular weight Polar surface area

Commercial Availability and Supplier Comparison

The target compound is commercially available through multiple established channels: Sigma-Aldrich distributes the Enamine-sourced material (ENAH5802DE60, 95% purity) as a powder with room-temperature storage ; EnamineStore lists EN300-40518 at 95% purity with stock in US and UA facilities and 1–5 day lead time ; Chemscene supplies CS-0248629 at 95% purity with sealed dry storage at 2–8°C ; and Santa Cruz Biotechnology offers catalog numbers sc-353314 (1 g, $208) and sc-353314A (5 g, $625) . In contrast, the 4-ethyl regioisomer is not listed by Sigma-Aldrich or Santa Cruz Biotechnology as a standalone catalog product, making the 2-ethyl compound the more readily procurable ortho-substituted anilino cyanoacrylate building block from major research chemical suppliers.

Supplier Landscape Context-dependent
Sigma-Aldrich, Enamine, Chemscene, Santa Cruz (95% purity)
Reduced sourcing friction for ortho isomer
4-Ethyl isomer not catalog-listed; check current availability
Procurement Purity Supplier comparison

Cyanoacrylate SAR: Aniline Substitution Effects

The broader 2-cyanoacrylate class has well-documented structure-activity relationships (SAR) showing that substituents on the aniline ring directly modulate biological activity. In the herbicidal 2-cyanoacrylate series, compounds bearing substituents at the 3-position of the benzene ring exhibit measurable herbicidal activity against dicotyledonous weeds, with the nature and position of ring substitution affecting potency and selectivity [1]. The class is also recognized for fungicidal, insecticidal, and antitumor activities, with SAR studies indicating that the electronic and steric properties of the aniline substituent are critical determinants of target engagement (e.g., photosystem II electron transport inhibition) [2]. While no direct, quantitative head-to-head biological comparison between the 2-ethylanilino compound and its regioisomers has been published, the established class-level SAR strongly implies that the ortho-ethyl substitution pattern will produce a distinct activity profile relative to para-ethyl or unsubstituted analogs.

SAR Class Evidence Class-level
Aniline substitution pattern modulates herbicidal activity in cyanoacrylate class
Ortho-substitution expected to yield distinct SAR profile
No direct comparative bioassay data for this compound
Structure-activity relationship Herbicidal activity Cyanoacrylate SAR

Application Scenarios for Ethyl 2-Cyano-3-(2-ethylanilino)prop-2-enoate


SAR Probe for Agrochemical Discovery

The 2-ethylanilino substitution provides a distinct lipophilicity profile (LogP 2.63 vs. 3.5 for the 4-ethyl isomer) and reduced conformational flexibility (5 vs. 6 rotatable bonds) compared to the para regioisomer, making this compound a valuable SAR probe for exploring the impact of ortho substitution on target engagement in photosystem II inhibition or other cyanoacrylate-sensitive pathways [1]. Researchers designing aniline-substituted cyanoacrylate libraries should include the ortho-ethyl variant alongside para and unsubstituted controls to deconvolute steric, electronic, and lipophilicity contributions to activity.

Building Block for Fragment-Based Library Synthesis

With MW 244.29 Da, TPSA 62.12 Ų, HBD 1, and HBA 4, the compound resides within fragment-like chemical space and is commercially available at 95% purity from multiple vendors (Sigma-Aldrich/Enamine, Chemscene, Santa Cruz Biotechnology) with defined pricing and lead times [1]. Its ortho-ethyl group increases hydrophobic surface area relative to the unsubstituted parent (MW +28.05 Da) without altering TPSA, offering medicinal chemists a tool to optimize lipophilic contacts while maintaining favorable permeability parameters in hit-to-lead campaigns.

Synthetic Methodology: Ortho-Substituted Acrylate Reactivity

The ortho-ethyl substituent introduces steric hindrance adjacent to the enamine nitrogen that can influence reactivity in nucleophilic addition, cyclization, and conjugate addition reactions differently than para-substituted or unsubstituted analogs . This compound serves as a substrate for studying steric effects in Knoevenagel condensation-derived acrylate chemistry and for developing regioselective transformations on the cyanoacrylate scaffold. Its availability as an Enamine building block (EN300-40518) with 1–5 day lead time supports rapid synthetic methodology iteration [1].

Computational Model Validation with Isomer Pairs

The computed LogP discrepancy between the 2-ethyl (2.63) and 4-ethyl (3.5) regioisomers, despite identical molecular formula and TPSA, provides a useful test case for validating computational LogP prediction algorithms (XLogP3, ALogP, etc.) on ortho-substituted aniline systems where intramolecular interactions may challenge additive fragment-based methods [1]. The 2-ethyl compound's experimentally verifiable partition coefficient (if measured) would serve as a valuable data point for improving predictive models of ortho-substituent effects on lipophilicity.

Application
Selection Property
Validation Focus
SAR probe for agrochemical discovery
Regioisomeric lipophilicity and rotatable bond profile
Assess target engagement in photosystem II or cyanoacrylate-sensitive pathways
Fragment-based library building block
Fragment-like MW, TPSA, and commercial availability
Optimize lipophilic contacts while maintaining permeability parameters
Synthetic methodology substrate
Steric hindrance from ortho-ethyl group at enamine nitrogen
Explore regioselective reactivity in conjugate additions and cyclizations
Computational LogP model validation
LogP discrepancy between ortho and para regioisomers
Validate predictive algorithms for ortho-substituted aniline systems
Quote Request

Request a Quote for Ethyl 2-cyano-3-(2-ethylanilino)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.